4-Methoxy-3-methyl-3-phenylbutyraldehyde
Description
4-Methoxy-3-methyl-3-phenylbutyraldehyde is a branched aliphatic aldehyde featuring a methoxy group, a methyl group, and a phenyl substituent on the butyraldehyde backbone. The compound’s aldehyde functional group and aromatic substituents suggest applications in organic synthesis, particularly in constructing heterocycles or serving as intermediates in pharmaceutical and fragrance industries. Its steric and electronic profile, influenced by the methoxy and phenyl groups, may confer unique reactivity compared to simpler aldehydes .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-methoxy-3-methyl-3-phenylbutanal |
InChI |
InChI=1S/C12H16O2/c1-12(8-9-13,10-14-2)11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
CCGSEZFSVLMESD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)(COC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 4-Methoxy-3-methyl-3-phenylbutyraldehyde with structurally similar compounds, focusing on substituents, molecular features, and applications.
Structural and Reactivity Analysis
- Substituent Effects: Electron-Donating Groups (e.g., methoxy): Stabilize aromatic rings via resonance but reduce aldehyde electrophilicity. For example, 4-Methoxy-3-methylbenzaldehyde is less reactive in nucleophilic additions compared to unsubstituted benzaldehyde . Steric Hindrance: Bulky groups like tert-butylphenoxymethyl (CAS 329222-86-8) lower reaction rates in condensation reactions due to hindered access to the aldehyde group . Electron-Withdrawing Groups (e.g., fluoro): Increase aldehyde reactivity, as seen in 4-Fluoro-3-methoxybenzaldehyde, which undergoes faster Schiff base formation .
- Backbone Differences: The butyraldehyde chain in the target compound introduces flexibility compared to rigid benzaldehyde derivatives. This may enhance solubility in non-polar solvents but reduce crystallinity.
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